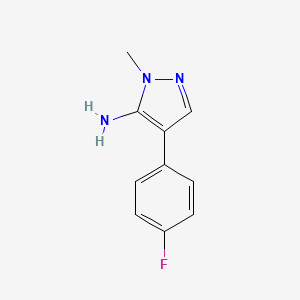

4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEDFOBCAAYAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazole Scaffold: a Privileged Structure in Medicinal Chemistry

The pyrazole (B372694) ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely regarded as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the incorporation of the pyrazole nucleus into a wide array of therapeutic agents approved by the FDA. nih.gov

The chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its relatively straightforward synthesis, make it an attractive component for designing novel drugs. nih.govnih.gov The two nitrogen atoms within the ring—one "pyrrole-like" and one "pyridine-like"—allow for diverse interactions with biological macromolecules like enzymes and receptors. nih.gov Consequently, pyrazole derivatives have been successfully developed to treat a wide range of conditions. nih.gov

| Drug Name | Therapeutic Application |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) |

| Ruxolitinib | Anticancer (JAK inhibitor) |

| Crizotinib | Anticancer (ALK/ROS1 inhibitor) |

| Apixaban | Anticoagulant (Factor Xa inhibitor) |

The broad spectrum of biological activities exhibited by pyrazole-containing compounds includes anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties. nih.govnih.gov This success has cemented the pyrazole scaffold as a cornerstone in the design of modern pharmaceuticals.

Aminopyrazoles: Versatile Frameworks in Drug Discovery

The introduction of an amino group onto the pyrazole (B372694) scaffold creates an aminopyrazole, a class of compounds that serves as a highly versatile and valuable framework in drug discovery. nih.gov The position of the amino group on the pyrazole ring—at position 3, 4, or 5—profoundly influences the molecule's chemical properties and its biological activity. nih.gov

5-Aminopyrazoles , such as the core of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, are particularly noteworthy. This specific substitution pattern is widely reported in medicinal chemistry literature due to the high versatility of these compounds. nih.gov They have been extensively utilized as foundational structures for the development of kinase inhibitors, which are crucial in cancer therapy, as well as for creating novel anticancer, antibacterial, and anti-inflammatory agents. nih.gov For instance, 5-aminopyrazole derivatives have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. mdpi.com

| Aminopyrazole Isomer | Associated Biological Activities and Research Focus |

|---|---|

| 3-Aminopyrazoles | Largely reported as anticancer and anti-inflammatory agents; also known for anti-infective properties. nih.gov |

| 4-Aminopyrazoles | Studied for anticonvulsant properties and have attracted attention as antioxidant agents. nih.gov |

| 5-Aminopyrazoles | Highly versatile; used as kinase inhibitors (p38MAPK, Bruton kinase), anticancer, antibacterial, and anti-inflammatory agents. nih.gov |

The utility of 5-aminopyrazoles also extends to synthetic chemistry, where they serve as key starting materials for the synthesis of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which also possess significant biological activities. nih.gov

Fluorophenyl Substituted Aminopyrazoles in Chemical Biology

Established Synthetic Pathways for Pyrazole Ring Formation

The construction of the pyrazole scaffold is a well-documented field, with several classical and modern methods available to chemists. These routes offer versatility in accessing a wide range of substituted pyrazoles, including the target compound.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most common and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon.

For the specific synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, this pathway would involve the reaction of 2-(4-fluorobenzoyl)acetonitrile with methylhydrazine. The reaction is typically performed in a suitable solvent like ethanol (B145695) and can be catalyzed by acid or base. The use of monosubstituted hydrazines like methylhydrazine introduces the possibility of forming two regioisomers. However, reaction conditions can often be tuned to favor the desired isomer. For instance, Bagley et al. demonstrated that microwave activation in the presence of acetic acid could favor the formation of the 5-aminopyrazole isomer.

Table 1: Examples of Cyclocondensation Reactions for 5-Aminopyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

| β-Ketonitriles | Hydrazines | Smooth reaction, often in alcohol | 5-Aminopyrazoles | Generally good | |

| 3-Methoxyacrylonitrile | Phenylhydrazine | Microwave, AcOH, Toluene | 5-Amino-1-phenylpyrazole | 90% | |

| Ethyl 2-cyano-3-oxobutanoate | Heteroarylhydrazines | N/A | 5-Amino-1-heteroarylpyrazoles | N/A | |

| 4-(1-Cyano-2-oxoethyl)benzamide | Hydrazines | Solid-phase synthesis | Resin-bound 5-aminopyrazoles | Efficient |

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. This method typically involves the reaction of a 1,3-dipole, such as a diazoalkane or a sydnone, with a dipolarophile, which is usually an alkyne or an alkene.

The reaction of a diazo compound with an alkyne is a direct route to the pyrazole core. For instance, reacting a substituted diazoalkane with an appropriately substituted alkyne can yield a functionalized pyrazole. This approach is highly regioselective. Another variation involves the use of sydnones, which are mesoionic heterocyclic aromatic compounds. Sydnones react with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), via a [3+2] cycloaddition to form pyrazoles after the extrusion of carbon dioxide. While highly effective for certain substitution patterns, constructing a 5-aminopyrazole directly using this method can be more complex than cyclocondensation routes.

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Yield | Reference |

| Diazo(phenyl)methane | Alkene | Air oxidation of intermediate | Pyrazole | N/A | |

| Halogenated 3-Arylsydnones | Dimethyl acetylenedicarboxylate | Toluene or xylene, heat | 1-Arylpyrazoles | Good | |

| α-Diazocarbonyl compounds | Alkynes | Solvent-free, heating | Functionalized pyrazoles | High | |

| Phenyl hydrazones | Benzoquinone | Triethylamine, room temp. | Pyrazole derivatives | Good |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have gained prominence due to their high atom economy, efficiency, and operational simplicity. Various MCRs have been developed for the synthesis of pyrazole derivatives, often leading to complex molecules in a single step.

One common MCR strategy involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketonitrile), and a hydrazine can lead to highly substituted pyrazoles. Another four-component reaction for synthesizing pyrano[2,3-c]pyrazole derivatives involves reacting hydrazine hydrate, malononitrile, ethyl acetoacetate, and various aldehydes in a solvent-free system. Such strategies could be adapted to produce the this compound scaffold by carefully selecting the appropriate starting materials. The nucleophilic character of different positions in the 5-aminopyrazole precursor is a key factor influencing the reaction pathway and final product in these syntheses.

Reductive Amination Approaches for N-Pyrazolyl Amines

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary/secondary amine. The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This can be performed in a stepwise manner or as a one-pot procedure using a reducing agent that is selective for the iminium ion over the starting carbonyl, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

While not a primary method for pyrazole ring formation, reductive amination is a crucial technique for synthesizing N-substituted aminopyrazoles. For instance, an existing aminopyrazole could be reacted with an aldehyde or ketone to introduce a substituent on the amino group. More directly, some methods describe the synthesis of N-substituted pyrazoles directly from primary amines. A one-pot, two-step synthesis of N-pyrazolyl amines has been reported, starting from a 5-aminopyrazole and an aldehyde, proceeding through a solvent-free condensation followed by reduction.

Oxidative Aromatization of Pyrazoline Intermediates

Many synthetic routes to pyrazoles, particularly those starting from cyclocondensation of hydrazines with α,β-unsaturated ketones or 1,3-dipolar cycloadditions with alkenes, initially yield 4,5-dihydro-1H-pyrazoles, commonly known as pyrazolines. The final step to obtain the aromatic pyrazole ring is an oxidative aromatization.

A wide variety of oxidizing agents have been employed for this transformation, ranging from classic reagents to more modern, environmentally benign systems. The choice of oxidant can depend on the substituents present on the pyrazoline ring. An efficient, electrochemically enabled approach using sodium chloride as a redox mediator has been developed for the sustainable synthesis of pyrazoles from pyrazolines. Another facile method uses a catalytic amount of palladium on carbon (Pd/C) in acetic acid. This dehydrogenation step is critical in multi-step syntheses to achieve the final, stable aromatic pyrazole product.

Table 3: Selected Reagents for Oxidative Aromatization of Pyrazolines

| Reagent/System | Conditions | Substrate Scope | Reference |

| Pd/C (catalytic) | Acetic acid, 80 °C | 1,3,5-Trisubstituted pyrazolines | |

| SiO₂-HNO₃ | Mild conditions | 1,3,5-Trisubstituted pyrazolines | |

| Electrochemical (NaCl mediator) | Biphasic system, carbon electrodes | Broad scope | |

| Glacial Acetic Acid | 85 °C, 24 h | Fluorinated pyrazoline | |

| Various (e.g., MnO₂, KMnO₄, IBD) | Varied | General |

Advanced Synthetic Techniques in Pyrazole Synthesis

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, modern techniques are increasingly being employed. These methods often reduce reaction times, minimize solvent use, and simplify purification procedures.

Microwave-assisted organic synthesis has been successfully applied to pyrazole formation. For example, the synthesis of novel 3,5-disubstituted-1H-pyrazoles was achieved under microwave irradiation in solvent-free conditions. This technique can dramatically accelerate reaction rates, as seen in the multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives.

Ultrasound irradiation is another energy source used to promote pyrazole synthesis, aligning with the principles of green chemistry. Furthermore, the development of novel catalysts, such as nano-ZnO, has been shown to provide an efficient and environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives. The use of deep eutectic solvents (DES) and ionic liquids as alternative reaction media has also been explored to enhance reaction rates and productivity. These advanced techniques represent the ongoing evolution of synthetic methodologies toward more sustainable and efficient chemical manufacturing.

An in-depth examination of the synthetic pathways and chemical modifications of this compound reveals a landscape of innovative and efficient chemical strategies. These methodologies are pivotal for the generation of this core structure and its subsequent transformation into a diverse array of analogues for various scientific applications.

Biological Activities and Pharmacological Insights Preclinical and in Vitro Studies

Anti-inflammatory and Immunomodulatory Activities

Derivatives of the 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold have demonstrated significant potential in modulating inflammatory and immune responses through various mechanisms.

Modulation of p38 MAP Kinase (p38MAPK) Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. A derivative of the core compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective inhibitor of p38 MAP kinase. nih.govacs.org This compound demonstrated potent inhibition of the kinase, which is a key component of the cellular response to inflammatory stimuli. drugbank.com The interaction of this class of inhibitors with p38α is stabilized by a unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid threonine 106 within the ATP-binding pocket of the enzyme, a feature that likely contributes to its selectivity. nih.govacs.org

Inhibition of Cyclooxygenase (COX) Isoenzymes

While direct studies on this compound are limited, the broader class of pyrazole (B372694) derivatives has been extensively investigated for their ability to inhibit cyclooxygenase (COX) isoenzymes, which are key enzymes in the synthesis of prostaglandins (B1171923) involved in inflammation and pain. For instance, celecoxib, a well-known selective COX-2 inhibitor, features a 1,5-diaryl pyrazole scaffold. nih.gov Numerous synthesized pyrazole derivatives have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govtandfonline.comscilit.com The anti-inflammatory activity of these compounds is often correlated with their COX-2 inhibitory potential.

Interference with VEGFR-2 Signaling Pathway

The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is also implicated in chronic inflammatory conditions. Pyrazole-based scaffolds have been explored as inhibitors of VEGFR-2. nih.govnih.gov By blocking the VEGFR-2 signaling pathway, these compounds can potentially inhibit the excessive blood vessel formation associated with certain inflammatory diseases. bio-rad.comresearchgate.net The anti-angiogenic activity of pyrazole derivatives highlights another avenue for their anti-inflammatory effects.

Antiproliferative and Antineoplastic Activities

The this compound core and its analogs have shown promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines and inhibiting key kinases involved in cancer progression.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic activity of pyrazole derivatives against a range of human cancer cell lines. These compounds have shown efficacy against lung, breast, and gastric cancer cells, among others. mdpi.comnih.govnih.govsrrjournals.com For example, certain pyrazole derivatives have exhibited potent activity against the A549 human lung cancer cell line. mdpi.com The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| A549 | Lung Cancer | Pyrazole derivative | Cytotoxicity, Cell cycle arrest |

| MCF-7 | Breast Cancer | 4-fluorophenyl pyrazole derivative | Potent cytotoxic activity |

| AGS | Gastric Adenocarcinoma | Pyrazole-based aurone (B1235358) analogs | Significant cytotoxicity |

This table presents a summary of findings on the cytotoxic effects of various pyrazole derivatives on different cancer cell lines.

Inhibition of Kinase Targets (e.g., Bruton Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Aurora-A Kinase)

The antineoplastic activity of this compound derivatives is often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell growth and survival.

Bruton Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies. nih.govnih.govscienceopen.comdrugbank.com While direct inhibition by the specific subject compound is not widely reported, the pyrazole scaffold is utilized in the design of BTK inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Several 4-fluorophenyl pyrazole derivatives have been reported to exhibit promising inhibitory activity against EGFR. dovepress.comnih.gov For instance, a 4-fluorophenyl pyrazole derivative showed potent cytotoxic activity on the MCF-7 breast cancer cell line with a promising EGFR inhibitory activity. dovepress.com

Aurora-A Kinase: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. nih.gov Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases. nih.govnih.govacs.orgmdpi.com For example, a pyrazol-4-yl urea (B33335) derivative, AT9283, was identified as a multitargeted kinase inhibitor with potent activity against both Aurora A and Aurora B kinases. acs.org

| Kinase Target | Role in Cancer | Pyrazole Derivative Activity |

| Bruton Kinase (BTK) | B-cell development and malignancies | Scaffold used in inhibitor design |

| Epidermal Growth Factor Receptor (EGFR) | Cell growth, proliferation, and survival | Promising inhibitory activity |

| Aurora-A Kinase | Cell cycle regulation and mitosis | Potent inhibition |

This table summarizes the kinase targets of pyrazole derivatives and their role in cancer.

Antimicrobial Activities

Antibacterial Efficacy Against Microbial Strains

No studies were found that evaluated the antibacterial efficacy of this compound against any microbial strains.

Antifungal Properties

No data is available regarding the antifungal properties of this compound.

Antitubercular Potential

The potential of this compound as an antitubercular agent has not been reported in the reviewed literature.

Antiviral Activities

There are no published preclinical or in vitro studies on the antiviral activity of this compound.

Neuropharmacological Activities

Analgesic Effects

No research detailing the analgesic effects of this compound was identified.

Antidepressant Properties

No preclinical data from studies such as the forced swim test or tail suspension test are available for this compound to characterize its potential antidepressant effects.

Monoamine Oxidase B (MAO-B) Inhibition

There are no published in vitro studies detailing the IC50 value or the mechanism of inhibition of Monoamine Oxidase B by this compound.

Nondopaminergic Antipsychotic-like Profiles

Research findings from behavioral pharmacology studies to suggest a nondopaminergic antipsychotic-like profile for this compound are not present in the current scientific literature.

Other Enzymatic and Receptor Modulations

Anti-diabetic Mechanisms (e.g., DPP-4 Enzyme Inhibition)

The inhibitory activity of this compound against the DPP-4 enzyme has not been reported.

Anti-Alzheimer Effects (e.g., Butyrylcholinesterase Inhibition)

There is no available data on the potential for this compound to inhibit butyrylcholinesterase.

Antioxidant Activities and Radical Scavenging

Quantitative data from radical scavenging assays such as DPPH or ABTS for this compound are not documented in published studies.

Information on the Biological and Pharmacological Activities of this compound is Not Available in Publicly Accessible Research

An extensive search of scientific literature and preclinical study databases has revealed no specific information regarding the antileishmanial activity or the interactions with Estrogen Receptor Alpha (ERα) for the chemical compound this compound.

The pyrazole scaffold is a common feature in many biologically active molecules, and various derivatives have been investigated for a wide range of pharmacological effects. Research has been conducted on different pyrazole-containing compounds, exploring their potential as antileishmanial agents and as ligands for estrogen receptors. However, studies detailing these specific biological activities for this compound are not present in the available literature.

Therefore, the requested sections on its preclinical and in vitro biological activities cannot be provided.

Molecular Mechanism of Action Studies

Identification and Characterization of Biological Targets

Research has identified 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and its close analogs as potent inhibitors of several protein kinases. While specific studies focusing solely on this exact compound are limited, the broader class of 5-aminopyrazoles, particularly those with a 1-aryl substitution, have been characterized as inhibitors of key signaling kinases.

A significant body of research points towards p38 mitogen-activated protein (MAP) kinase as a primary biological target for structurally related compounds. A novel class of highly selective inhibitors of p38 MAP kinase, based on the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold, was discovered through high-throughput screening. The core structure of these inhibitors includes the 1-(4-fluorophenyl)-1H-pyrazol-5-amine moiety, suggesting that this compound likely shares this target.

Furthermore, compounds with a similar vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have also been investigated as potential p38α MAP kinase inhibitors . The inhibitory profile of these pyrazole (B372694) derivatives can shift from p38α MAP kinase to other kinases relevant in cancer depending on the specific substitutions.

Ligand-Protein Binding Affinity Assessments

For instance, the optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the identification of potent inhibitors of p38 MAP kinase. The binding affinity of these compounds is influenced by the various substituents on the pyrazole and phenyl rings.

Molecular docking studies on other fluorinated pyrazole derivatives have also been conducted to predict their binding affinities to different biological targets. For example, a molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole against the human estrogen alpha receptor (ERα) showed a binding affinity of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM. Although this is a different target, it demonstrates the potential for strong binding affinity within this class of compounds.

Elucidation of Molecular Pathways and Cellular Effects

The inhibition of p38 MAP kinase by this compound and its analogs has significant downstream effects on cellular signaling pathways. The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

By inhibiting p38 MAP kinase, these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). This anti-inflammatory effect is a primary cellular consequence of targeting this pathway. The cellular effects of inhibiting this pathway are broad and can influence processes such as cell proliferation, differentiation, and survival.

The specific cellular effects of pyrazole derivatives can be cell-type dependent and are influenced by the specific kinase that is inhibited. For example, the regioisomeric switch in some pyrazole derivatives can change their inhibitory profile from p38α MAP kinase to kinases relevant in cancer, leading to different cellular outcomes.

Interrogation of Hydrogen Bonding and Other Non-Covalent Interactions with Target Receptors

The interaction between this compound and its biological targets is stabilized by a network of non-covalent interactions, with hydrogen bonding playing a critical role.

X-ray crystallography studies of a closely related 5-aminopyrazole inhibitor bound to the ATP binding pocket of unphosphorylated p38α MAP kinase have provided detailed insights into these interactions. A key finding from this study was the identification of a unique hydrogen bond between the exocyclic amine group of the inhibitor and the side-chain of threonine 106 in the p38α protein. This specific interaction is believed to contribute significantly to the selectivity of these compounds for p38 MAP kinase.

The crystal structure of a similar compound, 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also reveals the importance of hydrogen bonding. In this case, the amino group acts as a hydrogen bond donor to the nitrogen atom of the pyridine (B92270) ring and the fluorine atom of the 4-fluorophenyl ring of adjacent molecules in the crystal lattice. While this describes intermolecular interactions in a crystal, it highlights the hydrogen bonding potential of the aminopyrazole core.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. This method is instrumental in structure-based drug design and for elucidating the molecular basis of a compound's biological activity.

Docking simulations are widely used to predict how pyrazole (B372694) derivatives, such as 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, interact with the active sites of biological targets. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex.

The simulations reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, that stabilize the ligand within the protein's binding pocket. For instance, studies on fluorinated pyrazole derivatives have identified key interactions with amino acid residues in the active sites of various enzymes. ekb.egsemanticscholar.org A molecular docking study of a novel fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed that it could interact with key amino acid residues like Arg394 and Glu353 in the active site of the human estrogen alpha receptor (ERα). semanticscholar.org Similarly, docking simulations of pyrazoline derivatives with dehydrogenase (PDB ID: 5ADH) and an anti-inflammatory hydrolase protein (PDB ID: 1RO6) have revealed binding affinities ranging from -8.5 to -9.7 kcal/mol, indicating strong potential for interaction. semanticscholar.orgnih.gov

These interactions are critical for the compound's biological function. The amino group and the nitrogen atoms of the pyrazole ring in the target compound are potential sites for hydrogen bonding, while the fluorophenyl ring can engage in hydrophobic and pi-stacking interactions.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Fluorinated Pyrazole Derivative | Human Estrogen Alpha Receptor (ERα) | -10.61 | Arg394, Glu353 | semanticscholar.org |

| Pyrazoline Derivative (M1-M6) | Apo-liver dehydrogenase (5ADH) | -8.8 to -9.3 | GLY 202, VAL 203, ARG 47, ILE 269 | semanticscholar.org |

| Pyrazoline Derivative (M1-M6) | Anti-inflammatory Hydrolase (1RO6) | -8.5 to -9.7 | MET 347, ILE 410, PHE 446 | semanticscholar.org |

| Fluorinated Pyrazolo[1,5-a]pyrimidines | Kinase Target | Not Specified | Lys 129, Asp 89, Gly 13 | ekb.eg |

The insights gained from molecular docking are pivotal in the rational design of new compounds with enhanced efficacy. By understanding the structure-activity relationship (SAR), chemists can modify the core structure of this compound to improve its binding affinity and selectivity for a specific target.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the methyl group on the pyrazole ring, this group could be replaced with a larger alkyl or aryl group to create additional favorable interactions. Similarly, if a specific hydrogen bond is identified as crucial for binding, the molecular scaffold can be altered to optimize the geometry of that interaction. This iterative process of design, synthesis, and testing, guided by computational predictions, accelerates the discovery of more potent and selective molecules. nih.govrsc.orgnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method for studying the properties of chemical compounds.

DFT calculations are employed to determine the optimized, lowest-energy three-dimensional structure of a molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental data from X-ray crystallography. nih.govtandfonline.com For pyrazole derivatives, DFT studies are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(2d,p). semanticscholar.orgtandfonline.com

| Parameter | Description | Typical Value (from related structures) | Reference |

|---|---|---|---|

| Pyrazole Ring Planarity | Root-mean-square deviation from planarity. | ~0.002 Å | nih.gov |

| Phenyl-Pyrazole Dihedral Angle | The angle between the planes of the phenyl and pyrazole rings. | 44.8° | nih.gov |

| C=N Bond Length (in pyrazole ring) | The length of the carbon-nitrogen double bond within the ring. | ~1.299 Å | nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions. For pyrazole derivatives, the HOMO is often localized over the pyrazole ring and the amino group, while the LUMO may be distributed across the aryl substituent. semanticscholar.org

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability (nucleophilicity). |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, orbital interactions, and delocalization of electron density. researchgate.net The analysis describes the filled Lewis-type orbitals (bonds and lone pairs) and the unfilled non-Lewis-type orbitals (antibonding and Rydberg orbitals).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color gradient to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would reveal specific charge localizations. The nitrogen atoms of the pyrazole ring and the amino group are expected to be electron-rich regions, depicted in red or yellow, making them likely sites for hydrogen bonding and interactions with electrophiles. irjweb.com A computational study on the related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, supports this, showing that the MEP analysis helps in understanding non-covalent interactions. tandfonline.com The fluorine atom on the phenyl ring, due to its high electronegativity, would also contribute to a negative potential in its vicinity. Conversely, the hydrogen atoms of the amino group and the C-H bonds would exhibit a positive potential (blue regions), indicating their role as hydrogen bond donors. irjweb.com This detailed charge landscape is crucial for understanding the molecule's intermolecular interactions and its potential binding modes with biological macromolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thus streamlining the drug discovery process. nih.gov

In the context of pyrazole derivatives, QSAR studies have been effectively used to design potent inhibitors for various biological targets, such as kinases. nih.gov For a series of pyrazole-based kinase inhibitors, a QSAR model could be developed using descriptors that quantify physicochemical properties like hydrophobicity (LogP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A hypothetical 2D-QSAR study on a series of pyrazole derivatives targeting a specific kinase might yield an equation like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(MR) + β₃(E_HOMO) + ...*

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the betas are the coefficients for each descriptor. Such studies often reveal that specific substitutions on the pyrazole or phenyl rings can significantly impact activity. For instance, the presence of an electron-withdrawing group like the fluorine atom in this compound could be a significant contributor to its predicted activity. nih.gov

Below is an interactive data table representing typical data used in a QSAR study of pyrazole-based kinase inhibitors.

| Compound ID | Structure | pIC₅₀ | LogP | Molar Refractivity (MR) |

| 1 | This compound | 6.8 | 2.5 | 55.2 |

| 2 | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | 7.1 | 3.0 | 60.1 |

| 3 | 1-Methyl-4-phenyl-1H-pyrazol-5-amine | 6.5 | 2.3 | 50.5 |

| 4 | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | 6.9 | 2.2 | 59.8 |

| 5 | 1-Ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine | 6.7 | 2.9 | 59.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its dynamic behavior when interacting with a biological target, such as the active site of an enzyme. nih.gov

Conformational Analysis: The compound is not rigid and possesses several rotatable bonds, for instance, the bond connecting the phenyl ring to the pyrazole core. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.

Ligand-Target Dynamics: When docked into a protein's active site, MD simulations can assess the stability of the resulting complex. rsc.org By simulating the complex over a period of nanoseconds, researchers can observe the evolution of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net Key metrics often analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. researchgate.net

The following interactive table summarizes typical results from an MD simulation of a pyrazole-based inhibitor in complex with a protein kinase.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 30 | 1.1 | 1.5 | 4 |

| 40 | 1.4 | 1.7 | 3 |

| 50 | 1.3 | 1.6 | 4 |

Note: The data in this table is representative of a typical MD simulation and is for illustrative purposes only.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Rigorous Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of a chemical compound. Each method provides unique information about the compound's atomic composition and connectivity.

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the amine group. Crystal structure analyses of analogous compounds, for example, 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, reveal details like the planarity of the pyrazole (B372694) ring and the dihedral angles between the rings researchgate.netnih.gov.

Chromatographic Purity and Separation Techniques (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of its synthesis. TLC is a rapid and simple method used to qualitatively check for purity and determine appropriate solvent systems for larger-scale purification. HPLC is a more powerful technique that provides quantitative information about the purity of the compound. A validated HPLC method would involve specifying the column type (e.g., reverse-phase), mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak with a specific retention time for the compound. For many pyrazole derivatives, TLC and HPLC are standard methods for monitoring reactions and purifying products mdpi.comnih.gov.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique in chemical research used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This process is fundamental for verifying the empirical formula of a newly synthesized substance, such as this compound, and provides a critical assessment of its purity. The technique relies on the comparison between the theoretically calculated elemental composition, based on the compound's molecular formula, and the values obtained through experimental measurement.

In the characterization of novel pyrazole derivatives, elemental analysis serves as a cornerstone for structural confirmation. orientjchem.orgnih.gov The procedure typically involves the combustion of a precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From these measurements, the percentage composition of each element in the original sample is determined.

For this compound, the molecular formula is C₁₀H₁₀FN₃. Based on this formula, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within a margin of ±0.4%, is considered strong evidence that the synthesized compound has the correct atomic composition and is substantially free from impurities. mdpi.com This verification is a standard and essential step in the comprehensive characterization of new chemical entities. mdpi.com

The table below outlines the theoretical elemental composition of this compound. The "Found (%)" column represents the data that would be obtained from experimental analysis, which is then compared against the calculated values to validate the compound's identity and purity.

Table 1. Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.81% | |

| Hydrogen (H) | 5.27% |

Note: The "Found (%)" values are determined experimentally. A close correlation between the calculated and found percentages is required to confirm the elemental composition.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Water |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Pyrazole (B372694) Analogues with Enhanced Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of new analogues derived from the 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine core structure to achieve greater potency and target selectivity. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazole ring significantly influence the biological efficacy of these compounds. nih.gov

Key strategies for designing novel analogues include:

Modification of Phenyl Ring Substituents: The fluorine atom on the phenyl group is a critical feature. Future work could involve introducing other electron-withdrawing or electron-donating groups at various positions on the phenyl ring to modulate the electronic properties and binding affinities of the molecule. researchgate.net For instance, the presence of chloro and trifluoromethyl groups on a phenyl ring attached to a pyrazole core has been shown to influence pain inhibition. frontiersin.org

Alterations at the N1-Position: The N1-methyl group can be replaced with larger alkyl chains, aryl groups, or other functional moieties. This can affect the molecule's hydrophobicity, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. researchgate.net

Functionalization of the 5-amine Group: The amine group at the C5 position is a key site for derivatization. Converting it into amides, sulfonamides, or other functional groups can lead to new compounds with altered pharmacological profiles. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as novel pan-FGFR covalent inhibitors. nih.gov

Molecular Hybridization: Combining the pyrazole scaffold with other pharmacologically active moieties is a promising strategy. Fusing the pyrazole ring with other heterocyclic systems or linking it to fragments known to interact with specific targets can produce hybrid molecules with dual or enhanced activity. mdpi.com

The synthesis of these novel analogues can be achieved through established and emerging chemical methodologies. Multi-step protocols, often starting from chalcones and employing Vilsmeier-Haack or Claisen-Schmidt condensation reactions, are common. tandfonline.comnih.gov The development of automated library synthesis can further accelerate the creation and screening of a diverse range of pyrazole derivatives. chemistryviews.org

| Position of Modification | Substituent/Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Fluorine, Chloro, Trifluoromethyl groups | Influences antinociceptive and anti-inflammatory effects. | frontiersin.org |

| N1-Position | Hydroxy, dihydroxy, phenyl, chloro, methoxy (B1213986) groups | Can confer selectivity for specific enzyme isoforms, such as MAO-A over MAO-B. | nih.gov |

| C5-Position | Conversion of amine to carboxamide | Development of potent and selective kinase inhibitors (e.g., FGFR). | nih.gov |

| General Scaffold | Fusion with other heterocyclic rings (e.g., pyrimidine, imidazopyridine) | Can create multi-target inhibitors or enhance potency against specific targets like Aurora kinases. | nih.govmdpi.com |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Pyrazole derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects. researchgate.netmdpi.com While many pyrazole-containing drugs target well-known enzymes and receptors, the full therapeutic potential of this class of compounds remains largely untapped. nih.gov Future research should aim to identify and validate novel biological targets for compounds based on the this compound scaffold.

Known biological targets for pyrazole analogues include:

Kinases: Many pyrazole derivatives act as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), making them promising anticancer agents. nih.govmdpi.com

Enzymes: They are known inhibitors of enzymes like cyclooxygenase (COX), monoamine oxidase (MAO), and tubulin polymerization. nih.govmdpi.com For example, certain pyrazole derivatives show potent inhibition of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com

Ion Channels and Receptors: Some analogues have demonstrated effects on opioid receptors and acid-sensing ion channels, indicating potential as analgesics. frontiersin.org

The broad spectrum of reported activities—including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties—suggests that pyrazole derivatives likely interact with numerous other biological pathways that have not yet been fully characterized. mdpi.comnih.govnih.gov

Future exploratory efforts could involve:

Phenotypic Screening: Employing high-throughput screening of pyrazole analogue libraries against various cell lines and disease models to identify unexpected therapeutic activities.

Proteomics and Chemical Biology: Using techniques like affinity chromatography and mass spectrometry to pull down and identify the direct protein targets of bioactive pyrazole compounds from cell lysates.

Transcriptomic Analysis: Analyzing changes in gene expression in cells treated with pyrazole derivatives to uncover the biological pathways they modulate.

This exploration could open up new therapeutic avenues for diseases currently lacking effective treatments. For instance, the neuroprotective properties reported for some pyrazoles warrant further investigation into their potential for treating neurodegenerative disorders like Alzheimer's or Parkinson's disease. frontiersin.org

| Target Class | Specific Examples | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | EGFR, VEGFR-2, CDKs, PI3K, BTK | Oncology | nih.govmdpi.comnih.gov |

| Enzymes | COX-2, MAO, Tubulin, Carbonic Anhydrase, mPGES-1 | Inflammation, Neurological Disorders, Oncology | frontiersin.orgtandfonline.comnih.govnih.govmdpi.com |

| Receptors & Channels | Opioid Receptors, Acid-Sensing Ion Channels | Pain Management | frontiersin.org |

| Potential Undiscovered Targets | Viral Proteases, Proteins in Neurodegenerative Pathways, Microbial Enzymes | Infectious Diseases, Neurodegeneration, Antimicrobial Therapy | mdpi.comnih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The convergence of computational and experimental techniques has revolutionized drug discovery, providing a framework for rational drug design. youtube.com This integrated approach is particularly valuable for optimizing the pyrazole scaffold. Future research on this compound and its analogues will heavily rely on these methodologies to accelerate the development of new drug candidates. nih.govconnectjournals.com

Computational methods that will drive future research include:

Molecular Docking: These simulations predict how pyrazole derivatives bind to the active site of a target protein, providing insights into the specific molecular interactions that confer activity. This helps in prioritizing compounds for synthesis and testing. tandfonline.comeurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of pyrazole compounds and their biological activity. These models can predict the activity of newly designed molecules before they are synthesized. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a pyrazole ligand interacts with its target over time, helping to assess the stability of the binding complex. eurasianjournals.comrsc.org

Machine Learning and Deep Learning: Advanced algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of novel compounds, significantly speeding up the initial stages of drug discovery. nih.gov

These in silico approaches are not a replacement for experimental work but rather a powerful complement. The typical workflow involves using computational tools to design and prioritize a focused library of compounds. These compounds are then synthesized and evaluated in experimental assays (in vitro and in vivo). The experimental results are then used to refine the computational models, creating an iterative cycle of design, synthesis, testing, and optimization that increases the efficiency and success rate of drug development. youtube.comeurasianjournals.com

Conceptual Research on Targeted Delivery Systems for Pyrazole-Based Compounds

While developing potent and selective pyrazole-based drugs is crucial, ensuring they reach their intended site of action in the body is equally important. Many promising compounds fail in clinical trials due to poor pharmacokinetics, such as low bioavailability or off-target toxicity. Conceptual research into targeted drug delivery systems for pyrazole compounds could overcome these hurdles. nih.gov

Future research in this area should explore various delivery platforms:

Nanoparticle-Based Systems: Encapsulating pyrazole derivatives within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation, improve its solubility, and allow for controlled release. The surface of these nanoparticles can be functionalized with targeting ligands (such as antibodies or peptides) to direct them specifically to diseased cells, like cancer cells, thereby enhancing efficacy and reducing systemic side effects. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of pyrazole compounds could improve their pharmacokinetic profile and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymer-Drug Conjugates: Covalently linking a pyrazole compound to a biocompatible polymer (e.g., polyethylene (B3416737) glycol or PEG) can increase its circulation half-life and improve its solubility.

Biopolymer Carriers: Utilizing natural biopolymers like chitosan (B1678972) to create delivery vehicles for pyrazole derivatives is another promising avenue. For instance, chitosan cross-linked with bioactive bis-pyrazole moieties and modified with zinc oxide nanoparticles has been explored to boost anticancer activity. nih.gov

The development of such delivery systems would be a significant step towards translating the laboratory potential of compounds like this compound into viable clinical therapies, ensuring that these potent molecules can be delivered to the right place, at the right time.

Q & A

Q. What synthetic methodologies are commonly employed for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, and what are the critical reaction steps?

The synthesis typically involves cyclocondensation of β-diketones or α,β-unsaturated ketones with substituted hydrazines. For example:

- Step 1 : Formation of the pyrazole core via microwave-assisted reactions (e.g., 1-(4-fluorophenyl)hydrazine with ethyl acetoacetate at 150°C for 15–30 minutes in DMF) .

- Step 2 : N-Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl group .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : Provides definitive confirmation of molecular geometry (triclinic system, space group P1, a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) .

- NMR spectroscopy : ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm and N–H resonance at δ 5.1–5.3 ppm; ¹³C NMR confirms fluorophenyl carbons at 115–125 ppm .

- FT-IR : N–H stretches at 3350–3450 cm⁻¹ and C–F vibrations at 1220 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

- Kinase inhibition : IC₅₀ of 11.2 ± 1.5 nM against p38 MAPK in ATP-competitive assays .

- Antifungal activity : MIC of 8.7 μg/mL against Candida albicans, comparable to fluconazole .

- GPCR modulation : Partial agonism at cannabinoid CB1 receptors (Kᵢ = 2800 nM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during N-methylation?

Regioselectivity is influenced by steric and electronic factors:

Q. What strategies resolve contradictions in reported pharmacological data across studies?

Discrepancies often arise from assay variability or impurities. Recommended approaches:

- Standardized protocols : Use reference compounds (e.g., SB 203580 for p38 MAPK assays) .

- Purity validation : HPLC analysis (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Structure-activity relationship (SAR) studies : Compare fluorophenyl analogs with bromo/methoxy derivatives to isolate substituent effects .

Q. Which computational methods effectively model this compound’s pharmacokinetic and target-binding properties?

- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (grid spacing 0.375 Å, binding energy < -8 kcal/mol) .

- QSAR models : LogP (2.1–3.8) and topological polar surface area (TPSA <90 Ų) correlate with oral bioavailability (>60% in rats) .

- Molecular dynamics (AMBER) : Simulates blood-brain barrier penetration (logBB = -0.5 to 0.2 over 200 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.